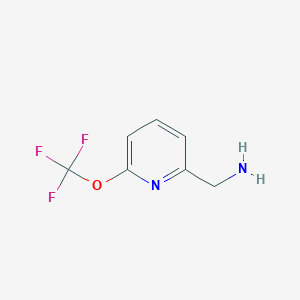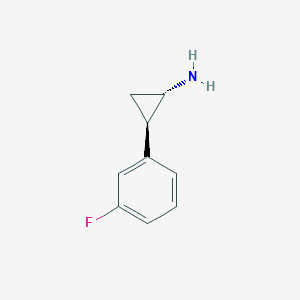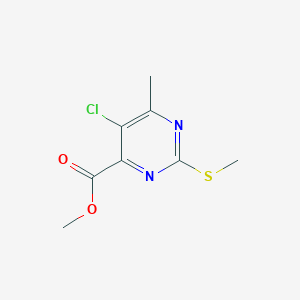
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are well-regarded for their pharmacological properties, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Méthodes De Préparation
The synthesis of Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloro-6-methyl-2-methylsulfanylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Analyse Des Réactions Chimiques
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Its derivatives have been explored for their antiviral, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the suppression of the NF-kB inflammatory pathway . These interactions help in reducing neuronal death and inflammation, making it a potential therapeutic agent for neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Triazole-pyrimidine hybrids: Exhibiting significant neuroprotective and anti-inflammatory properties.
Thiazole derivatives: Displaying diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C8H9ClN2O2S |
|---|---|
Poids moléculaire |
232.69 g/mol |
Nom IUPAC |
methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-4-5(9)6(7(12)13-2)11-8(10-4)14-3/h1-3H3 |
Clé InChI |
BKHXXXGQHQFJNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)SC)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


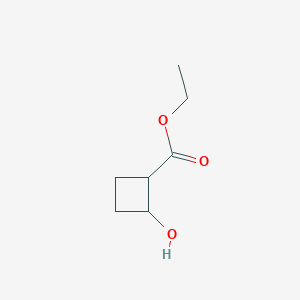
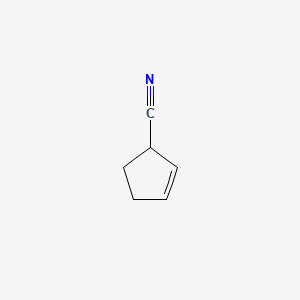
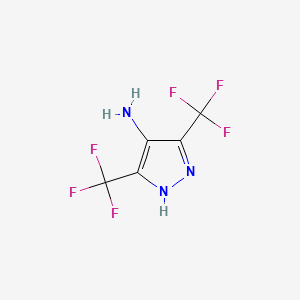
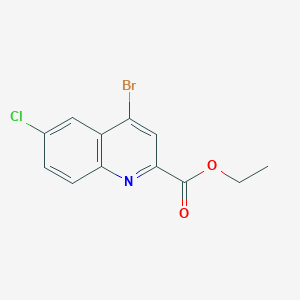
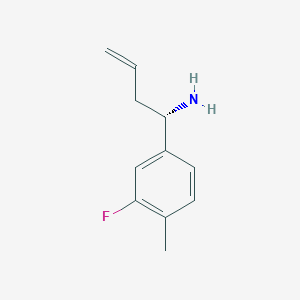
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)
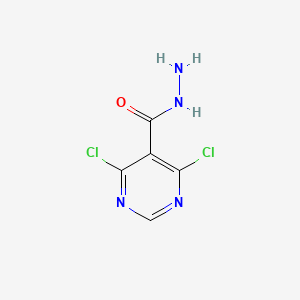
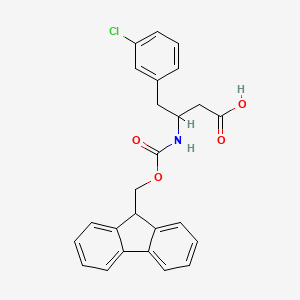
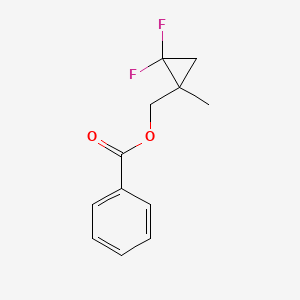
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
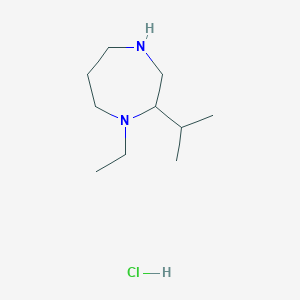
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
